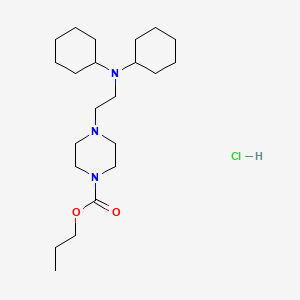
1-Piperazinecarboxylic acid, 4-(2-(dicyclohexylamino)ethyl)-, propyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-(2-(dicyclohexylamino)ethyl)-, propyl ester, hydrochloride is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of a propyl ester group and a dicyclohexylaminoethyl substituent, making it a unique derivative of piperazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(dicyclohexylamino)ethyl)-, propyl ester, hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Dicyclohexylaminoethyl Group: This step involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Esterification: The final step is the esterification of the piperazine derivative with propyl alcohol in the presence of an acid catalyst to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(dicyclohexylamino)ethyl)-, propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenated compounds and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperazine compounds.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxylic acid, 4-(2-(dicyclohexylamino)ethyl)-, propyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(dicyclohexylamino)ethyl)-, propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The dicyclohexylaminoethyl group is believed to play a crucial role in its biological activity by interacting with cellular receptors and enzymes. The compound may inhibit or activate specific pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1-piperazinecarboxylate: A simpler ester derivative of piperazine.
N-Carbethoxypiperazine: Another ester derivative with a different alkyl group.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(dicyclohexylamino)ethyl)-, propyl ester, hydrochloride is unique due to the presence of the dicyclohexylaminoethyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
24311-77-1 |
|---|---|
Molekularformel |
C22H42ClN3O2 |
Molekulargewicht |
416.0 g/mol |
IUPAC-Name |
propyl 4-[2-(dicyclohexylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H41N3O2.ClH/c1-2-19-27-22(26)24-16-13-23(14-17-24)15-18-25(20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h20-21H,2-19H2,1H3;1H |
InChI-Schlüssel |
DOLLJGCTTUSJQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)N1CCN(CC1)CCN(C2CCCCC2)C3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



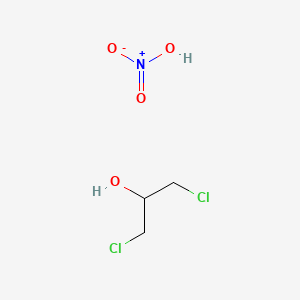

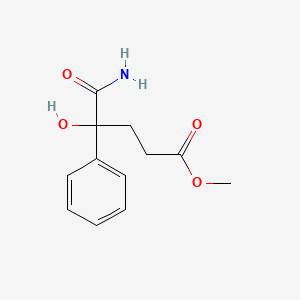

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)


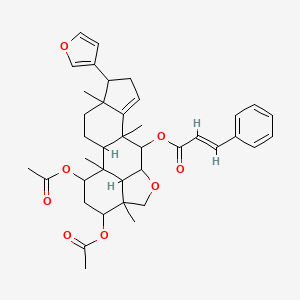
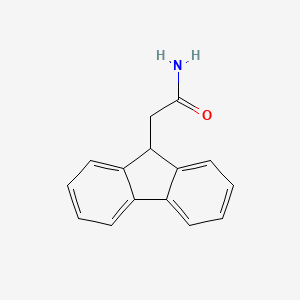
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)

